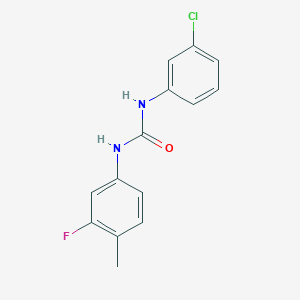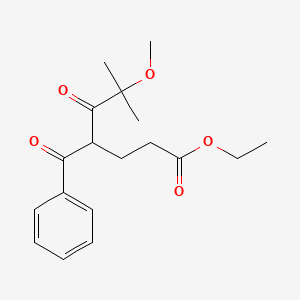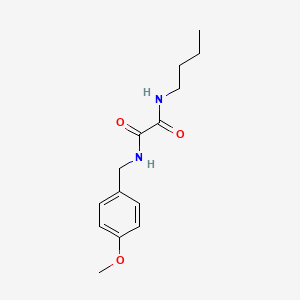
1-(3-Chlorophenyl)-3-(3-fluoro-4-methylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MMV000911 is a chemical compound that has been investigated for its potential as an anti-malarial agent. Specifically, it targets the sporozoite stage of the malaria parasite (Plasmodium) life cycle. Sporozoites are the infectious form of the parasite transmitted to humans through mosquito bites. Their migration through the skin is a critical step in establishing infection.
Preparation Methods
Synthetic Routes and Reaction Conditions: Unfortunately, specific synthetic routes for MMV000911 are not widely documented in the available literature. it belongs to the N,N’-diarylurea backbone family, which suggests a synthetic approach involving urea derivatives. Further research would be needed to uncover detailed synthetic methods.
Industrial Production Methods: As of now, there is no established industrial-scale production method for MMV000911. Its development primarily occurs within research laboratories.
Chemical Reactions Analysis
Types of Reactions: While precise information on MMV000911’s reactivity is limited, similar compounds within its structural family undergo various reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties.
Common Reagents and Conditions: Common reagents used in the synthesis of related N,N’-diarylurea compounds include amines, isocyanates, and metal catalysts. Reaction conditions typically involve organic solvents and elevated temperatures.
Major Products: The major products resulting from these reactions would be derivatives of MMV000911, each potentially possessing distinct biological activities.
Scientific Research Applications
MMV000911’s applications extend beyond malaria research:
Chemistry: It serves as a model compound for understanding urea-based drug design.
Biology: Researchers study its effects on sporozoite motility and invasion.
Medicine: Although not yet a clinical drug, it holds promise for malaria prophylaxis.
Industry: Its unique structure may inspire novel drug development.
Mechanism of Action
The exact mechanism by which MMV000911 exerts its effects remains an active area of investigation. It likely interferes with sporozoite motility, preventing their successful migration from the skin to the liver. Molecular targets and pathways involved require further elucidation.
Comparison with Similar Compounds
MMV000911 shares structural features with other N,N’-diarylurea compounds, such as MMV001318. MMV665953 and MMV665852 have demonstrated potency against sporozoites, while MMV000911 did not exhibit noticeable activity . The preservation of specific functional groups (meta/para halides) may contribute to their efficacy.
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-(3-fluoro-4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O/c1-9-5-6-12(8-13(9)16)18-14(19)17-11-4-2-3-10(15)7-11/h2-8H,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWIRVJIYXZLKBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC(=CC=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80367305 |
Source


|
| Record name | 1-(3-chlorophenyl)-3-(3-fluoro-4-methylphenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80367305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5636-59-9 |
Source


|
| Record name | 1-(3-chlorophenyl)-3-(3-fluoro-4-methylphenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80367305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![diethyl N-(4-{[(2,5-dioxo-1-pyrrolidinyl)methyl]amino}benzoyl)glutamate](/img/structure/B5140451.png)

![2-[2-(isopropylthio)-1,3-benzothiazol-6-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5140458.png)
![Oxolan-2-ylmethyl 6-[(4-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylate](/img/structure/B5140463.png)
![butyl 4-[(3-propoxybenzoyl)amino]benzoate](/img/structure/B5140464.png)
![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-[(5-isobutyl-2-thienyl)methyl]methanamine](/img/structure/B5140488.png)
![4-[(2-{[1-(4-ethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B5140493.png)
![N,N-diethyl-3-methyl-4-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide](/img/structure/B5140494.png)
![N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-2-OXO-2-(2-PHENYL-1H-INDOL-3-YL)ACETAMIDE](/img/structure/B5140501.png)
![3-[(2-Chlorophenyl)methoxy]benzonitrile](/img/structure/B5140504.png)
![1,3-Dimethyl-5-[(1,2,5-trimethylpyrrol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5140512.png)
![3-(2-fluorophenyl)-5-[3-(2-methoxyphenyl)propanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5140520.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]furan-2-carboxamide](/img/structure/B5140539.png)
